3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile
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Overview
Description
3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it suitable for applications in drug development, organic synthesis, and material science.
Mechanism of Action
Target of Action
Similar compounds have been reported to have anti-tubercular potential against mycobacterium tuberculosis .
Mode of Action
It is suggested that similar compounds interact with their targets and cause changes that result in their anti-tubercular activity .
Biochemical Pathways
It is likely that the compound interferes with the biochemical pathways of mycobacterium tuberculosis, leading to its anti-tubercular effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .
Action Environment
Like most chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with prop-2-en-1-ol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of prop-2-en-1-ol attacks the carbon atom of the nitrile group in pyrazine-2-carbonitrile, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrazine-2-methanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-methanol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbonitrile: A precursor in the synthesis of 3-(Prop-2-en-1-yloxy)pyrazine-2-carbonitrile, with similar reactivity but lacking the prop-2-en-1-yloxy group.
Prop-2-en-1-ol: Another precursor, which provides the prop-2-en-1-yloxy group in the synthesis.
Pyrazine-2-carboxylic acid: An oxidation product of this compound, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the pyrazine and prop-2-en-1-yloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-prop-2-enoxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-2-5-12-8-7(6-9)10-3-4-11-8/h2-4H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYGWJACQNDDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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